molecular formula C36H63NO5 B12404709 Anticancer agent 65

Anticancer agent 65

Cat. No.: B12404709
M. Wt: 589.9 g/mol
InChI Key: AFACQRIUMCYKAU-QZBQRUMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Anticancer agent 65 is a synthetic compound that has shown promising potential in the treatment of various types of cancer. It is designed to target and inhibit the growth of cancer cells while minimizing damage to healthy cells. This compound is part of a broader class of anticancer agents that work through various mechanisms to combat cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 65 involves multiple steps, starting with the preparation of the core structure. The core structure is typically synthesized through a series of condensation reactions, followed by functional group modifications to enhance its anticancer properties. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow processes. These methods involve the use of large reactors, precise control of reaction parameters, and purification techniques such as crystallization and chromatography to obtain the final product. The industrial production process is designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 65 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.

    Substitution: Common reagents include halogens and nucleophiles, typically under mild to moderate temperatures.

Major Products Formed

Scientific Research Applications

Anticancer agent 65 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.

    Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.

    Industry: Utilized in the development of new anticancer drugs and formulations.

Mechanism of Action

The mechanism of action of Anticancer agent 65 involves the inhibition of key molecular targets and pathways involved in cancer cell growth and proliferation. It primarily targets enzymes and proteins that regulate the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, it interferes with signaling pathways that promote cancer cell survival and metastasis.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: An anthracycline antibiotic that intercalates with DNA and inhibits topoisomerase II.

    Methotrexate: A folate analog that inhibits dihydrofolate reductase, leading to the inhibition of DNA synthesis.

    Cisplatin: A platinum-based compound that forms DNA crosslinks, leading to apoptosis.

Uniqueness

Anticancer agent 65 is unique in its ability to selectively target cancer cells while minimizing toxicity to healthy cells. Unlike some other anticancer agents, it has shown a lower incidence of side effects and a higher therapeutic index, making it a promising candidate for further development and clinical use.

Properties

Molecular Formula

C36H63NO5

Molecular Weight

589.9 g/mol

IUPAC Name

[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-17-[(2R)-2,6-dihydroxy-6-methylheptan-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] piperidine-4-carboxylate

InChI

InChI=1S/C36H63NO5/c1-31(2,40)15-9-16-36(8,41)24-10-18-35(7)29(24)25(38)22-27-33(5)17-12-28(42-30(39)23-13-20-37-21-14-23)32(3,4)26(33)11-19-34(27,35)6/h23-29,37-38,40-41H,9-22H2,1-8H3/t24-,25+,26-,27+,28-,29-,33-,34+,35+,36+/m0/s1

InChI Key

AFACQRIUMCYKAU-QZBQRUMZSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C[C@H]([C@H]4[C@]3(CC[C@@H]4[C@@](C)(CCCC(C)(C)O)O)C)O)C)(C)C)OC(=O)C5CCNCC5

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC(=O)C4CCNCC4)C)CC(C5C3(CCC5C(C)(CCCC(C)(C)O)O)C)O)C)C

Origin of Product

United States

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